Zinc, chloro(2,2-difluoroethenyl)-
Description
Evolution of Organometallic Reagents in Fluorine Chemistry
The field of organofluorine chemistry predates the isolation of elemental fluorine itself, with early examples of organofluorine compounds being synthesized in the 19th century. jst.go.jpnih.govnih.gov The development of industrial organofluorine chemistry accelerated dramatically during World War II and has since become essential for producing a wide array of modern materials. jst.go.jpnih.govnih.gov The carbon-fluorine bond is the strongest single bond in organic chemistry, lending significant stability to organofluorine compounds. jst.go.jpnih.govrsc.orgresearchgate.net This inherent strength and the unique electronic properties imparted by fluorine have made these compounds highly sought after.
Historically, the introduction of fluorine into organic molecules was often achieved through harsh methods, including the use of elemental fluorine or other aggressive fluorinating agents. jst.go.jpnih.gov The advent of organometallic chemistry provided a milder and more selective toolbox for C-F bond formation. nih.govacs.org Early work by chemists like Henri Moissan, who first isolated fluorine, and Frederic Swarts, who developed the Swarts reaction, laid the groundwork for the field. numberanalytics.com Over the past few decades, significant progress has been made in developing new fluorinating reagents and transition metal-catalyzed reactions, making the synthesis of complex fluorinated molecules more accessible. chinesechemsoc.orgacs.org
A major challenge in organometallic fluorine chemistry has been the development of reagents that can deliver fluoroalkyl and fluoroaryl groups efficiently. wikipedia.org The discovery of reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) and the development of methods for generating fluorinated Grignard reagents were significant milestones. wikipedia.org More recently, the focus has shifted towards the development of catalytic methods for C-F bond formation, with palladium and other transition metals playing a central role. nih.gov
Strategic Importance of Difluorovinyl Functionalities in Molecular Design
The difluorovinyl group (–CF=CF2) has garnered significant attention in medicinal chemistry and materials science due to its unique electronic and steric properties. nih.gov This functional group can act as a bioisostere for other chemical groups, such as the carbonyl group, influencing a molecule's biological activity. nih.gov The presence of two fluorine atoms on the vinyl group significantly alters its reactivity, making it a valuable synthon for a variety of chemical transformations. nih.govnih.gov
Key attributes of the difluorovinyl group include:
Metabolic Stability: The strong C-F bonds in the difluorovinyl group can block sites of metabolism, leading to improved pharmacokinetic profiles of drug candidates. nih.gov
Modulation of Physicochemical Properties: The incorporation of a difluorovinyl group can influence a molecule's lipophilicity, acidity, and basicity, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov
Conformational Control: The steric and electronic nature of the difluorovinyl group can impose conformational constraints on a molecule, leading to a more defined three-dimensional structure and potentially higher binding affinity to biological targets. nih.gov
Versatile Chemical Handle: The double bond of the difluorovinyl group can participate in a wide range of chemical reactions, allowing for further functionalization and the construction of complex molecular architectures. nih.govnih.gov
The gem-difluoroalkene unit is a key feature in several biologically active compounds and serves as an intermediate in the synthesis of various other fluorinated motifs. nih.govresearchgate.netresearchgate.net Its ability to act as an electrophilic "warhead" has been exploited in the design of irreversible enzyme inhibitors. nih.gov
Overview of Organozinc Chemistry for C-F Bond Formation and its Broad Utility
Organozinc compounds were among the first organometallic reagents to be synthesized, with Edward Frankland's preparation of diethylzinc (B1219324) in 1848 marking a significant milestone. wikipedia.org While initially overshadowed by the more reactive Grignard and organolithium reagents, organozinc compounds have experienced a resurgence in recent decades due to their unique reactivity and functional group tolerance. wikipedia.orgacs.orgyoutube.com
Key features of organozinc reagents in organic synthesis include:
Moderate Reactivity: Organozinc reagents are generally less reactive than their organolithium or Grignard counterparts, which allows for greater functional group tolerance. This means they can be used in the presence of sensitive functional groups like esters, nitriles, and ketones without undesired side reactions. sigmaaldrich.com
High Chemoselectivity: The moderate reactivity of organozinc reagents often translates to high chemoselectivity, allowing for precise transformations in complex molecules.
Negishi Coupling: Organozinc reagents are key partners in the palladium- or nickel-catalyzed Negishi cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. wikipedia.orgnih.gov This reaction has broad applicability in the synthesis of pharmaceuticals, natural products, and advanced materials.
In Situ Preparation: Many organozinc reagents can be prepared in situ, avoiding the need for isolation and purification of these often pyrophoric compounds. wikipedia.org Flow chemistry techniques have further enhanced the safety and efficiency of their in situ generation and subsequent reactions. acs.org
The development of highly activated forms of zinc, such as Rieke® Zinc, has expanded the scope of organozinc chemistry by enabling the direct reaction of zinc with a wider range of organic halides, including those that are typically less reactive. sigmaaldrich.com
Structure
2D Structure
Properties
CAS No. |
101032-99-9 |
|---|---|
Molecular Formula |
C2HClF2Zn |
Molecular Weight |
163.9 g/mol |
IUPAC Name |
chlorozinc(1+);1,1-difluoroethene |
InChI |
InChI=1S/C2HF2.ClH.Zn/c1-2(3)4;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
RVXDHOLLRIXHTC-UHFFFAOYSA-M |
Canonical SMILES |
[CH-]=C(F)F.Cl[Zn+] |
Origin of Product |
United States |
Synthetic Methodologies for Chloro 2,2 Difluoroethenyl Zinc
Precursor Chemistry and Starting Materials for Difluoroethenylzinc Species
The foundation for the synthesis of chloro(2,2-difluoroethenyl)zinc lies in the careful selection and preparation of appropriate precursor molecules. These precursors are typically halogenated ethylenes that can be selectively manipulated to form the target organozinc compound.
Utilization of 1,1-Difluoroethylene as a Key Precursor
1,1-Difluoroethylene (vinylidene fluoride) serves as a fundamental building block for the synthesis of 2,2-difluoroethenyl organometallics. While direct reaction with zinc metal is not a common route, its conversion to a more reactive organometallic intermediate is a key strategy. One plausible pathway involves the deprotonation of 1,1-difluoroethylene with a strong base, such as n-butyllithium, to generate 2,2-difluoroethenyllithium. This lithium species can then undergo transmetalation with a zinc salt, like zinc chloride, to furnish the desired chloro(2,2-difluoroethenyl)zinc. This two-step approach leverages the well-established reactivity of organolithium reagents. wikipedia.org The synthesis of 1,1-difluoroethylene itself can be achieved through methods such as the photochlorination of 1,1-difluoroethane (B1215649) followed by pyrolysis. researchgate.net
Alternative Halogenated Alkene Precursors
A variety of other halogenated alkenes can also serve as precursors to difluoroethenylzinc species. The reactivity of these precursors is often dictated by the nature and number of halogen atoms present in the molecule.
One notable precursor is 1,1,1,2-tetrachloro-2,2-difluoroethane. orgsyn.org The dehalogenation of this compound using powdered zinc is a known method for preparing 1,1-dichloro-2,2-difluoroethylene. google.com This reaction proceeds through the elimination of two chlorine atoms to form the corresponding alkene. google.com
Similarly, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) can be reduced with zinc to yield chlorotrifluoroethylene. youtube.com This reaction demonstrates the ability of zinc to effect the reductive elimination of chlorine atoms from a polyhalogenated ethane (B1197151) backbone. youtube.com
Another viable route starts from 1,2-dichloro-1,2-difluoroethane. Its reaction with zinc or magnesium can produce 1,2-difluoroethylene. uni-muenchen.deresearchgate.net This highlights the utility of readily available chlorofluoroalkanes in generating unsaturated fluorinated compounds that can potentially be converted to the corresponding organozinc reagents.
| Precursor Compound | Reagent | Product | Reference |
| 1,1,1,2-Tetrachloro-2,2-difluoroethane | Zinc powder | 1,1-Dichloro-2,2-difluoroethylene | google.com |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | Zinc | Chlorotrifluoroethylene | youtube.com |
| 1,2-Dichloro-1,2-difluoroethane | Zinc or Magnesium | 1,2-Difluoroethylene | uni-muenchen.deresearchgate.net |
| 1,1-Difluoroethane | Chlorine (Photochlorination), then Pyrolysis | 1,1-Difluoroethylene | researchgate.net |
Direct Metalation Approaches for Chloro(2,2-difluoroethenyl)zinc Formation
Direct metalation methods involve the direct reaction of a halogenated precursor with zinc metal or a zinc-containing reagent to form the carbon-zinc bond. These approaches can be advantageous due to their operational simplicity.
Halogen-Zinc Exchange Methodologies
Halogen-zinc exchange reactions are a powerful tool for the synthesis of organozinc reagents, especially for those bearing sensitive functional groups. wikipedia.org This method typically involves the reaction of an organic halide with a diorganozinc reagent or a bimetallic zincate species. For the synthesis of chloro(2,2-difluoroethenyl)zinc, a plausible route would involve the reaction of a 1-halo-2,2-difluoroethylene (e.g., 1-bromo- or 1-iodo-2,2-difluoroethylene) with a suitable zinc reagent. Bimetallic reagents of the general formula R'₂Zn·2LiOR have proven effective for iodine/zinc and bromine/zinc exchange reactions on various aryl and heteroaryl substrates. wikipedia.org The application of such a reagent to a 1-halo-2,2-difluoroethylene would be expected to proceed smoothly to yield the corresponding difluoroethenylzinc species.
Oxidative Addition Routes to Difluoroethenylzinc Species
Oxidative addition is a fundamental reaction in organometallic chemistry where a metal center is inserted into a covalent bond. google.com In the context of organozinc synthesis, this typically involves the reaction of an organic halide with metallic zinc. For the preparation of chloro(2,2-difluoroethenyl)zinc, this would entail the direct reaction of a 1-halo-2,2-difluoroethene with zinc metal. The use of activated zinc, such as Rieke® Zinc, can facilitate the oxidative addition of alkyl and vinyl halides that are typically unreactive towards standard zinc metal. This highly reactive form of zinc is capable of reacting directly with organic chlorides and bromides, tolerating a variety of functional groups. Another example of a related transformation is the synthesis of trifluorovinylzinc chloride from tetrafluoroethylene (B6358150) in the presence of zinc chloride and magnesium, which proceeds via a C-F bond activation.
Transmetalation Pathways to Chloro(2,2-difluoroethenyl)zinc
Transmetalation involves the transfer of an organic group from one metal to another and is a widely used strategy for the preparation of organozinc reagents. google.com This approach often offers a high degree of functional group tolerance due to the relatively low reactivity of the resulting organozinc compounds. google.com
Utilization of Organolithium Precursors
One established method for the synthesis of chloro(2,2-difluoroethenyl)zinc involves the use of an organolithium precursor. This process begins with the generation of a (2,2-difluoroethenyl)lithium species. This is typically achieved through a halogen-metal exchange reaction or by deprotonation of a suitable precursor at low temperatures.
Magnesium-Mediated Transmetalation Routes
An alternative and widely used approach is the magnesium-mediated transmetalation route, which starts with the formation of a Grignard reagent. This involves the reaction of a 2,2-difluorovinyl halide, such as 1-bromo-2,2-difluoroethene, with magnesium metal.
This Grignard reagent, (2,2-difluoroethenyl)magnesium bromide, is then transmetalated with a zinc salt, typically zinc chloride. This exchange reaction is often facilitated by the presence of lithium chloride, which helps to break up oligomeric Grignard species and enhance reactivity, a formulation often referred to as a "turbo-Grignard" reagent. researchgate.net This method is advantageous due to the milder conditions required for the Grignard formation compared to the often cryogenic temperatures needed for organolithium generation. The resulting chloro(2,2-difluoroethenyl)zinc is then available for a variety of subsequent coupling reactions. harvard.edu
| Method | Precursor | Reagents | Intermediate | Product |
| Organolithium | 1,1-difluoro-2-haloethene | 1. n-BuLi or t-BuLi2. ZnCl₂ | (2,2-difluoroethenyl)lithium | Chloro(2,2-difluoroethenyl)zinc |
| Magnesium-Mediated | 1-bromo-2,2-difluoroethene | 1. Mg2. ZnCl₂ | (2,2-difluoroethenyl)magnesium bromide | Chloro(2,2-difluoroethenyl)zinc |
Control of Regioselectivity and Stereoselectivity in Reagent Formation
The formation of chloro(2,2-difluoroethenyl)zinc is inherently regioselective due to the nature of the starting materials, such as 1-bromo-2,2-difluoroethene or 1,1-difluoro-2-haloethenes. The metal-halogen exchange or deprotonation occurs at the carbon bearing the halogen or acidic proton, leading specifically to the 2,2-difluoroethenyl organometallic species.
Regarding stereoselectivity, the geometry of the double bond in the final organozinc reagent is retained from the precursor. For instance, if a specific geometric isomer of a vinyl halide is used, the resulting organozinc reagent will predominantly exhibit the same stereochemistry. This retention of configuration is a critical feature in organometallic chemistry, allowing for the stereospecific synthesis of complex molecules. While secondary organozinc reagents are known to be configurationally stable, the stereochemical integrity of the vinylic system in chloro(2,2-difluoroethenyl)zinc is crucial for its application in stereoselective cross-coupling reactions. acs.orgresearchgate.net
Enhancing Reagent Stability and Handleability: Complexation with Ligands (e.g., TMEDA)
Organozinc reagents, while less pyrophoric than their organolithium or organomagnesium counterparts, can still be sensitive to air and moisture. wikipedia.orgorgsyn.org To improve their stability and ease of handling, they are often complexed with chelating ligands. A commonly employed ligand for this purpose is N,N,N',N'-tetramethylethylenediamine (TMEDA).
The addition of TMEDA to a solution of chloro(2,2-difluoroethenyl)zinc results in the formation of a stable, often isolable, crystalline complex. researchgate.netsigmaaldrich.com In this complex, the TMEDA molecule coordinates to the zinc atom through its two nitrogen atoms, creating a more stable, chelated structure. nih.gov This complexation increases the coordination number of the zinc center, which in turn reduces its Lewis acidity and reactivity towards atmospheric components. The resulting chloro(2,2-difluoroethenyl)zinc-TMEDA complex is a more robust reagent that can be stored for longer periods and is more convenient to handle, without significantly diminishing its utility in subsequent synthetic transformations. researchgate.net
Fundamental Reactivity and Mechanistic Investigations of Chloro 2,2 Difluoroethenyl Zinc
General Principles of Organozinc Reactivity in Difluorovinyl Transfer
Organozinc reagents, including chloro(2,2-difluoroethenyl)zinc, are valued for their moderate reactivity and high functional group tolerance. The carbon-zinc bond is significantly covalent, which tempers the nucleophilicity of the organic group compared to more reactive organometallic reagents like organolithiums or Grignards. This characteristic allows for chemoselective reactions where the organozinc reagent selectively reacts with one functional group in the presence of others.
The primary mode of reactivity for chloro(2,2-difluoroethenyl)zinc in difluorovinyl transfer is through cross-coupling reactions, most notably the Negishi coupling. This palladium- or nickel-catalyzed reaction involves the coupling of an organozinc compound with an organic halide or triflate. The general catalytic cycle for a Negishi coupling, which can be applied to chloro(2,2-difluoroethenyl)zinc, involves three key steps:
Oxidative Addition: The low-valent transition metal catalyst (typically Pd(0) or Ni(0)) reacts with the organic halide (R-X) to form a higher-valent metal-halide complex.
Transmetalation: The organic group from the organozinc reagent is transferred to the metal center, displacing the halide and forming a new organometallic intermediate. For alkylzinc reagents, the presence of halide ions in solution to form a "zincate" species of the form RZnX₃²⁻ can facilitate this step.
Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the new carbon-carbon bond and regenerating the low-valent catalyst.
The presence of the two fluorine atoms on the vinyl group of chloro(2,2-difluoroethenyl)zinc significantly influences its reactivity. The fluorine atoms are strongly electron-withdrawing, which polarizes the C=C bond and can affect the stability and reactivity of the organozinc reagent.
Electrophilic Activation Mechanisms for Reactions Involving Chloro(2,2-difluoroethenyl)zinc
For chloro(2,2-difluoroethenyl)zinc to participate in reactions, particularly with less reactive electrophiles, activation of the C-Zn bond is often necessary. This activation can be achieved through several mechanisms.
In the context of Negishi coupling, the palladium or nickel catalyst itself acts as the primary activator. The transmetalation step, where the difluoroethenyl group is transferred from zinc to the palladium center, is a form of electrophilic activation of the organozinc reagent by the transition metal complex.
Furthermore, the Lewis acidity of the zinc center in chloro(2,2-difluoroethenyl)zinc can play a role in activating the electrophile. For instance, in reactions with carbonyl compounds, the zinc atom can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the difluoroethenyl group. The use of activating agents for the zinc metal itself, such as 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride, is a common strategy to prepare more reactive organozinc reagents by removing the passivating zinc oxide layer from commercially available zinc dust.
| Activation Method | Description | Relevance to Chloro(2,2-difluoroethenyl)zinc |
|---|---|---|
| Transition Metal Catalysis | The Pd or Ni catalyst facilitates the transfer of the difluoroethenyl group. | Essential for Negishi cross-coupling reactions. |
| Lewis Acid Activation | The zinc center coordinates to and activates the electrophile. | Plausible in uncatalyzed additions to polar functional groups. |
| Zinc Metal Activation | Pre-treatment of zinc metal to enhance its reactivity for the synthesis of the organozinc reagent. | Important for the efficient in-situ generation of the reagent. |
Nucleophilic Addition Pathways of the Difluoroethenyl Moiety
The 2,2-difluoroethenyl group of chloro(2,2-difluoroethenyl)zinc can act as a nucleophile and add to various electrophilic centers. This is a fundamental reaction pathway for forming new carbon-carbon bonds. The general mechanism for nucleophilic addition to a carbonyl group, a common electrophile, proceeds in two main steps. First, the nucleophilic carbon of the difluoroethenyl group attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated during aqueous workup to yield the corresponding alcohol.
The reactivity in nucleophilic additions is influenced by the nature of the electrophile and the reaction conditions. While strong electrophiles may react directly, weaker electrophiles often require catalysis, for example by an acid, to enhance their reactivity. In the case of chloro(2,2-difluoroethenyl)zinc, the Lewis acidic zinc center can assist in the activation of the electrophile.
Uncatalyzed conjugate addition of organozinc halides to enones has been observed to be highly dependent on the solvent, with coordinating solvents like DME facilitating the reaction by stabilizing a transition state involving two organozinc moieties.
| Electrophile | General Product | Plausible Pathway with Chloro(2,2-difluoroethenyl)zinc |
|---|---|---|
| Aldehydes/Ketones | gem-Difluorovinyl carbinols | Nucleophilic addition to the carbonyl group. |
| Esters | gem-Difluorovinyl ketones (after hydrolysis) | Nucleophilic acyl substitution. |
| Imines | gem-Difluorovinyl amines | Nucleophilic addition to the C=N bond. |
| Michael Acceptors | 1,4-Adducts | Conjugate nucleophilic addition. |
Radical Processes and Single Electron Transfer Mechanisms in Reactions
While many reactions of organozinc reagents are described by polar, two-electron mechanisms, the involvement of radical pathways and single electron transfer (SET) has been increasingly recognized. SET from an organometallic species to an organic halide can initiate a radical chain reaction. In the context of cross-coupling reactions, an alternative to the purely polar mechanism involves the transfer of a single electron from the organozinc reagent to the organic halide, generating a radical anion.
For difluorovinyl systems, radical reactions are a known pathway for functionalization. The initiation of radicals can occur through various means, including the use of chemical promoters. In some nickel-catalyzed cross-coupling reactions, an SET pathway is proposed to explain the observed product distributions. For instance, the reaction of an alkyl halide with a nickel(0) catalyst could proceed via an initial SET to form a radical intermediate.
The possibility of SET mechanisms in reactions of chloro(2,2-difluoroethenyl)zinc, particularly in cross-coupling reactions with certain substrates or under specific catalytic conditions, should be considered. The formation of homocoupled byproducts can sometimes be indicative of radical processes.
Role of Ligand Exchange and Aggregation Phenomena in Reactivity and Stability
Organozinc halides like chloro(2,2-difluoroethenyl)zinc are known to exist in solution not as simple monomers, but as part of complex equilibria involving aggregates. The nature and extent of this aggregation are highly dependent on the solvent, the concentration, and the presence of coordinating ligands or salts like lithium chloride. These aggregation phenomena can have a profound impact on the stability and reactivity of the organozinc reagent.
Ligand exchange is a dynamic process where solvent molecules or added ligands can coordinate to the zinc center, altering the structure of the aggregates and the reactivity of the C-Zn bond. For example, the use of chelating ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine) can break down larger aggregates into smaller, more reactive species. The addition of salts such as LiCl can also solubilize organozinc species and form more reactive "ate" complexes.
The choice of solvent is also critical. Coordinating solvents like THF and DME can stabilize the organozinc reagent and influence the reaction pathway. Computational studies have shown that DME can stabilize a dimeric transition state in the conjugate addition of organozinc halides to enones, explaining its superior performance over THF in some cases. The stability and reactivity of zinc complexes are significantly influenced by the coordination environment around the zinc atom.
| Factor | Effect on Chloro(2,2-difluoroethenyl)zinc | Reference |
|---|---|---|
| Solvent | Influences aggregation state and can stabilize reactive intermediates. | |
| Ligands (e.g., TMEDA) | Can break up aggregates, increasing reactivity. | |
| Salts (e.g., LiCl) | Can form more soluble and reactive "ate" complexes. | |
| Concentration | Affects the position of the aggregation equilibrium. |
Applications of Chloro 2,2 Difluoroethenyl Zinc in Advanced Synthetic Transformations
Carbon-Carbon Bond Forming Reactions
Chloro(2,2-difluoroethenyl)zinc is a versatile reagent primarily employed in carbon-carbon bond-forming reactions. Its utility is most pronounced in cross-coupling reactions, though its potential in other transformations is an area of ongoing interest.
Cross-Coupling Methodologies with Halogenated Substrates
The reaction of chloro(2,2-difluoroethenyl)zinc with various halogenated compounds, catalyzed by transition metals, is a cornerstone of its application. This approach allows for the direct installation of the 2,2-difluoroethenyl group onto aromatic and other unsaturated systems.
The Negishi-type cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst, is the most prominent application of chloro(2,2-difluoroethenyl)zinc. wikipedia.orgbeilstein-journals.org Palladium catalysis, in particular, offers high yields and excellent functional group tolerance. wikipedia.org
A significant advancement in this area is the use of a thermally stable N,N,N',N'-tetramethylethylenediamine (TMEDA) complex of 2,2-difluorovinylzinc chloride. This complex, which can be readily prepared from the commercially available 1,1-difluoroethylene, serves as an excellent reagent for the introduction of the difluorovinyl group. wikipedia.org This method facilitates the synthesis of β,β-difluorostyrenes through coupling with a wide array of aryl halides. wikipedia.org The reaction proceeds smoothly with sterically hindered substrates and even with less reactive aryl chlorides. wikipedia.org A notable feature is the high chemoselectivity observed in reactions with multi-halogenated substrates. wikipedia.org
The general scheme for this transformation is as follows:
Ar-X + ClZnCF=CH₂ → Ar-CF=CH₂ (where Ar = aryl, and X = I, Br, Cl, OTf)
Research has demonstrated the efficacy of this reaction with various palladium catalysts and ligands. For instance, the combination of [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) and P(2-furyl)₃ (tri(2-furyl)phosphine) has proven to be highly effective. wikipedia.org
| Aryl Halide/Triflate | Catalyst System | Yield (%) |
|---|---|---|
| 4-Iodoanisole | [Pd₂(dba)₃]/P(2-furyl)₃ | 95 |
| 4-Bromobenzonitrile | [Pd₂(dba)₃]/P(2-furyl)₃ | 96 |
| 1-Bromo-4-(trifluoromethyl)benzene | [Pd₂(dba)₃]/P(2-furyl)₃ | 98 |
| Methyl 4-bromobenzoate | [Pd₂(dba)₃]/P(2-furyl)₃ | 95 |
| 4-Chlorotoluene | [PdCl₂(dppf)]/LiCl | 70 |
| 2-Bromonaphthalene | [Pd₂(dba)₃]/P(2-furyl)₃ | 98 |
| 3-Bromopyridine | [Pd₂(dba)₃]/P(2-furyl)₃ | 88 |
This table presents selected results from the palladium-catalyzed cross-coupling of chloro(2,2-difluoroethenyl)zinc with various aryl halides and triflates, showcasing the high yields achievable with this methodology. wikipedia.org
While palladium catalysts are most commonly used for Negishi-type reactions, nickel catalysts are also known to be effective for various cross-coupling reactions involving organozinc reagents. beilstein-journals.org However, the direct application of pre-formed chloro(2,2-difluoroethenyl)zinc in nickel-catalyzed cross-coupling reactions with halogenated substrates is not as extensively documented as its palladium-catalyzed counterpart.
Related transformations that yield similar gem-difluorovinyl arene products often employ nickel catalysis but generate the reactive difluorovinyl species in situ from other precursors, such as 2,2-difluorovinyl tosylates. nih.gov Mechanistic proposals for some of these reactions suggest the formation of a vinylzinc intermediate, which then participates in the nickel-catalyzed cycle. nih.gov These related methods underscore the utility of nickel in forging the C(sp²)-C(sp²) bond to form difluorovinyl compounds, even if the direct use of chloro(2,2-difluoroethenyl)zinc is less common.
Copper-catalyzed reactions represent another avenue for the application of organozinc reagents. In the context of chloro(2,2-difluoroethenyl)zinc, a notable copper-mediated process is the [3+2] annulation with organic azides. wikipedia.org In this transformation, the (2,2-difluorovinyl)zinc chloride–TMEDA complex acts as a fluoroacetylene equivalent. The reaction proceeds through a C-F bond cleavage, ultimately yielding 1-substituted 4-fluorotriazoles in high yields. wikipedia.org
While this is not a direct cross-coupling with a halogenated substrate in the traditional sense, it is a significant copper-catalyzed carbon-heteroatom bond-forming reaction of the reagent. This process provides a practical route to fluorinated triazoles, which are of interest in medicinal chemistry. wikipedia.org The direct copper-mediated cross-coupling of chloro(2,2-difluoroethenyl)zinc with halogenated substrates is not as widely reported as palladium-catalyzed methods.
Conjugate Additions to Unsaturated Systems
Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organozinc reagents, often in the form of organocuprates (Gilman reagents) or through other activation methods, are known to participate in conjugate addition reactions. libretexts.org
However, extensive investigation of the scientific literature reveals a lack of reported instances where chloro(2,2-difluoroethenyl)zinc is employed as the nucleophile in conjugate additions to α,β-unsaturated systems. The focus of this reagent's application remains firmly on cross-coupling methodologies.
Cycloaddition Reactions and Annulation Strategies (e.g., [3+2] Annulation)
While the direct participation of chloro(2,2-difluoroethenyl)zinc in [3+2] annulation reactions is not extensively documented in readily available literature, the broader field of zinc-catalyzed cycloadditions provides a foundation for its potential utility. Zinc catalysts are known to facilitate various annulation strategies, including asymmetric [3+2] annulations for the construction of complex heterocyclic systems. For instance, chiral dinuclear zinc catalysts have been successfully employed in the [3+2] annulation of α-hydroxy-1-indanones and methyleneindolinones to generate optically pure spiro[1-indanone-γ-butyrolactone] derivatives. nih.govresearchgate.net These reactions often proceed through a cooperative activation model, where the zinc center acts as a Lewis acid.
Given the nucleophilic nature of the carbon bound to zinc in chloro(2,2-difluoroethenyl)zinc, its participation in cycloaddition reactions with suitable dipolarophiles or electrophilic partners is mechanistically plausible. Further research is needed to explore and develop specific protocols for [3+2] and other cycloaddition reactions involving this valuable difluorinated reagent.
Carbon-Heteroatom Bond Forming Reactions
The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is a cornerstone of organic synthesis, enabling the creation of a vast array of functional molecules. Chloro(2,2-difluoroethenyl)zinc provides a direct route to introduce the 2,2-difluoroethenyl moiety onto these heteroatoms through various reaction pathways.
Electrophilic Trapping with Heteroatom Sources
The carbon-zinc bond in chloro(2,2-difluoroethenyl)zinc possesses significant nucleophilic character, making it susceptible to attack by a wide range of electrophiles. This reactivity can be harnessed to form carbon-heteroatom bonds by employing electrophilic sources of nitrogen, oxygen, and sulfur. While specific examples detailing the electrophilic trapping of chloro(2,2-difluoroethenyl)zinc with heteroatom sources are not extensively reported, the general principles of organozinc chemistry suggest the feasibility of such transformations. For instance, reactions with electrophilic nitrogen sources like chloramines or azodicarboxylates could potentially lead to the formation of N-(2,2-difluoroethenyl) compounds. Similarly, reactions with sulfenyl chlorides (R-SCl) or sources of electrophilic oxygen could provide access to the corresponding difluoroethenyl sulfides and ethers.
Incorporation of Difluoroethenyl Groups into Nitrogen-Containing Scaffolds
The introduction of the difluoroethenyl group into nitrogen-containing heterocycles is of significant interest due to the unique properties that fluorine atoms can impart to bioactive molecules. nih.gov Chloro(2,2-difluoroethenyl)zinc can serve as a key reagent in this endeavor. Palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-nitrogen bonds, and while specific examples with chloro(2,2-difluoroethenyl)zinc are not abundant in the literature, the general methodology is well-established. For example, the synthesis of various nitrogen-containing heterocycles often relies on the catalytic formation of C-N bonds. nih.gov The development of specific conditions for the coupling of chloro(2,2-difluoroethenyl)zinc with nitrogen-containing substrates would be a valuable addition to the synthetic chemist's toolbox.
| Substrate Type | Potential Product |
| Primary/Secondary Amines | N-(2,2-difluoroethenyl)amines |
| N-Heterocycles (e.g., indoles, pyrazoles) | N-(2,2-difluoroethenyl)heterocycles |
| Amides | N-(2,2-difluoroethenyl)amides |
Table 1: Potential Nitrogen-Containing Scaffolds from Chloro(2,2-difluoroethenyl)zinc
Synthesis of Sulfur and Oxygen Containing Compounds
The synthesis of sulfur- and oxygen-containing compounds bearing the 2,2-difluoroethenyl motif can also be envisioned using chloro(2,2-difluoroethenyl)zinc. The reaction of organozinc reagents with sulfur-based electrophiles, such as sulfenyl chlorides or disulfides, is a known method for the formation of carbon-sulfur bonds. rsc.org Similarly, reactions with electrophilic oxygen sources, though less common, could provide a pathway to difluoroethenyl ethers. The development of these methodologies would provide access to a novel class of fluorinated sulfur and oxygen compounds with potential applications in materials science and medicinal chemistry.
| Heteroatom | Electrophilic Reagent Example | Potential Product |
| Sulfur | Aryl/Alkyl Sulfenyl Chloride (R-SCl) | Aryl/Alkyl 2,2-difluoroethenyl sulfide |
| Oxygen | Peroxides, N-alkoxyamines | 2,2-difluoroethenyl ether |
Table 2: Potential Sulfur- and Oxygen-Containing Compounds
Strategic Incorporation of Difluoroethenyl Groups into Complex Molecular Architectures
The unique electronic properties and metabolic stability often associated with fluorinated groups make them highly desirable in the design of complex molecules, particularly in the pharmaceutical and agrochemical industries. nih.gov Chloro(2,2-difluoroethenyl)zinc serves as a valuable precursor for the strategic incorporation of the difluoroethenyl moiety into such intricate structures.
Building Blocks for Key Molecular Scaffolds (General)
| Property Influenced by Fluorine | Potential Application |
| Increased Lipophilicity | Enhanced membrane permeability |
| Blocked Metabolic Sites | Improved drug half-life |
| Altered Acidity/Basicity | Modified receptor binding |
Table 3: Influence of the Difluoroethenyl Group on Molecular Properties
Advancements in Synthetic Transformations: Chloro(2,2-difluoroethenyl)zinc as a Precursor for Fluorinated Polymers and Advanced Materials
The development of novel fluorinated polymers and advanced materials is a rapidly evolving field, driven by the unique and desirable properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. A key area of research focuses on the design and synthesis of specialized monomers that can be polymerized to create materials with tailored functionalities. While traditional methods often rely on the polymerization of gaseous fluoroalkenes, the use of organometallic reagents as monomer precursors offers a promising alternative for the controlled synthesis of well-defined fluoropolymers.
Within this context, organozinc compounds, particularly those containing fluorinated vinyl groups, have been explored for their potential in various synthetic transformations. However, detailed research findings on the specific application of Zinc, chloro(2,2-difluoroethenyl)- as a direct precursor for the synthesis of fluorinated polymers and advanced materials are not extensively documented in publicly available scientific literature.
General routes to fluoropolymers typically involve the polymerization of fluorine-containing monomers like tetrafluoroethylene (B6358150) or vinylidene fluoride. umn.edu Another approach involves the chemical modification of non-fluorinated polymers to introduce fluorine atoms. umn.edu The use of fluorinated organometallic reagents, including organozinc compounds, is well-established in cross-coupling reactions to form carbon-carbon bonds, which is a fundamental process in the synthesis of complex molecules and could conceptually be extended to step-growth polymerization reactions. nih.gov For instance, Negishi coupling, which utilizes organozinc reagents, is a powerful tool in polymer synthesis.
Theoretically, Zinc, chloro(2,2-difluoroethenyl)- could serve as a monomer in cross-coupling polymerization reactions, such as Kumada-Corriu or Negishi-type polymerizations. In such a scenario, the difluorovinylzinc moiety would act as a difunctional monomer, reacting with other difunctional organic halides to build a polymer chain. This approach could potentially lead to the formation of poly(1,1-difluoroethylene) derivatives or other novel fluorinated polymer architectures.
Despite the theoretical potential, specific studies detailing the polymerization of Zinc, chloro(2,2-difluoroethenyl)- and the characterization of the resulting polymers are not readily found. The synthesis and properties of fluoropolymers are heavily dependent on the specific monomer and polymerization method used. Data on key properties such as molecular weight, thermal stability (e.g., glass transition temperature and decomposition temperature), and mechanical properties would be crucial to evaluate the viability of this organozinc compound as a polymer precursor.
The following table outlines the kind of data that would be necessary to characterize a hypothetical fluoropolymer derived from Zinc, chloro(2,2-difluoroethenyl)- . The values presented are illustrative and not based on experimental results, as such data is not currently available in the reviewed literature.
Hypothetical Properties of a Fluoropolymer Derived from Chloro(2,2-difluoroethenyl)zinc
| Property | Description | Hypothetical Value |
| Monomer | The repeating unit in the polymer chain. | 2,2-difluoroethenyl |
| Polymer Architecture | The overall structure of the polymer. | Linear, resulting from A-B type step-growth polymerization |
| Molecular Weight (Mn) | The number average molecular weight of the polymer chains. | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in the polymer. | 1.5 - 2.5 |
| Glass Transition Temp. (Tg) | The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. | 80 - 120 °C |
| Melting Temperature (Tm) | The temperature at which a crystalline polymer melts. | 180 - 220 °C |
| Decomposition Temp. (Td) | The temperature at which the polymer begins to chemically degrade. | > 350 °C |
| Solubility | The ability of the polymer to dissolve in various solvents. | Soluble in polar aprotic solvents (e.g., DMF, NMP) |
| Contact Angle (Water) | A measure of the hydrophobicity of the polymer surface. | > 90° |
Further research is required to explore the viability of Zinc, chloro(2,2-difluoroethenyl)- as a monomer for the synthesis of fluorinated polymers. Such studies would need to focus on developing suitable polymerization conditions, likely involving transition metal catalysis, and would necessitate a thorough characterization of the resulting polymeric materials to understand their structure-property relationships and potential for application in advanced materials.
Theoretical and Computational Studies on Chloro 2,2 Difluoroethenyl Zinc
Electronic Structure Elucidation and Bonding Analysis
The electronic nature of chloro(2,2-difluoroethenyl)zinc is fundamentally shaped by the interplay between the electropositive zinc atom, the electronegative chlorine and fluorine atoms, and the π-system of the vinyl group. Organozinc compounds of the type RZnX, where X is a halide, are known as heteroleptic reagents. rsc.org The bonding in these compounds is distinct from their homoleptic (R2Zn) counterparts.
The zinc center in chloro(2,2-difluoroethenyl)zinc features a filled 3d orbital, meaning ligand field effects are absent. nih.gov Its geometry and bonding are therefore primarily dictated by electrostatic and steric interactions. nih.gov The C-Zn bond is polar covalent, with electron density polarized toward the carbon atom due to the difference in electronegativity (C: 2.55, Zn: 1.65). nih.gov However, the presence of two highly electronegative fluorine atoms on the same carbon atom (C2) has a profound influence. These fluorine atoms exert a strong inductive electron-withdrawing effect, which reduces the nucleophilicity of the vinyl carbon attached to the zinc compared to non-fluorinated analogues. rsc.orgrsc.org This effect is crucial for its reactivity profile.
Computational methods, particularly Density Functional Theory (DFT), are used to model this electronic structure. Calculations can provide insights into bond lengths, bond angles, and the distribution of electronic charge (e.g., Mulliken or Natural Bond Orbital analysis). In solution, particularly in coordinating solvents like tetrahydrofuran (B95107) (THF), the zinc atom tends to adopt a distorted tetrahedral geometry by coordinating solvent molecules. acs.orgrsc.org
Below is a representative data table of calculated structural parameters for a solvated monomer of chloro(2,2-difluoroethenyl)zinc, based on typical values for similar structures found in computational studies.
| Parameter | Atom(s) Involved | Typical Calculated Value | Significance |
| Bond Length | C1-Zn | ~2.05 Å | Represents the key polar covalent bond central to the reagent's nucleophilicity. |
| C1=C2 | ~1.34 Å | A typical double bond length, slightly modulated by substituents. | |
| C2-F | ~1.35 Å | Strong, polar bonds responsible for the significant inductive effect. | |
| Zn-Cl | ~2.30 Å | A polar covalent bond, influencing the Lewis acidity of the zinc center. | |
| Zn-O (THF) | ~2.15 Å | Indicates coordination of solvent, stabilizing the zinc center. | |
| Bond Angle | C2=C1-Zn | ~122° | Reflects the sp2 hybridization of the vinyl carbon. |
| F-C2-F | ~108° | Typical angle for a gem-difluoro substituted carbon. | |
| C1-Zn-Cl | ~115° | Part of the distorted tetrahedral geometry around zinc in a solvated state. | |
| Dihedral Angle | F-C2-C1-Zn | ~0° or 180° | Defines the planarity and orientation of the vinyl group relative to the zinc. |
Note: The values in this table are illustrative and based on DFT calculations for analogous solvated organozinc halides. The actual values can vary depending on the level of theory, basis set, and solvation model used.
Conformational Analysis and Stereochemical Considerations
The primary conformational aspect of chloro(2,2-difluoroethenyl)zinc relates to the rotation around the C-Zn single bond and the geometry around the zinc center. The vinyl group itself is planar. In the gas phase or non-coordinating solvents, organozinc halides can form dimers or higher aggregates, but in coordinating solvents like THF, they typically exist as solvated monomers. rsc.org
A key stereochemical feature of reactions involving such reagents is the retention of the double bond geometry. The C(sp2)-Zn bond is configurationally stable, and when it participates in cross-coupling reactions, the stereochemistry of the difluoroalkene is faithfully transferred to the product. This high fidelity is a cornerstone of its synthetic utility.
Computational studies can map the potential energy surface for rotation around the C-Zn bond. These calculations typically show a relatively low barrier to rotation, but certain conformations that minimize steric interactions between the vinyl group and the other ligands on the zinc (chlorine and solvent molecules) are favored. The stability of the TMEDA (N,N,N',N'-tetramethylethylenediamine) adduct of 2,2-difluorovinylzinc chloride, for instance, highlights its ability to be stored and handled as a stable solution, which is a significant practical advantage derived from its conformational and electronic stability. rsc.orgrsc.org
Transition State Modeling for Key Reaction Pathways
Chloro(2,2-difluoroethenyl)zinc is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form β,β-difluorostyrenes. nih.govchemrxiv.org Computational modeling of the reaction mechanism provides critical insights into the key steps: oxidative addition, transmetalation, and reductive elimination.
The most computationally scrutinized step involving the organozinc reagent is the transmetalation, where the 2,2-difluoroethenyl group is transferred from zinc to the palladium center. DFT calculations can model the transition state (TS) for this step. The process is generally believed to proceed through a bridging intermediate where the chloride ligand can facilitate the formation of a Pd-Zn linkage before the vinyl group migrates.
Modeling studies on Negishi couplings reveal that the transmetalation TS involves an elongation of the C-Zn bond and the formation of a new C-Pd bond. The activation energy for this step is influenced by the ligands on the palladium and the solvent. acs.org Competing pathways, such as those leading to byproducts, can also be modeled to understand and improve reaction selectivity. researchgate.net
The table below outlines hypothetical parameters for a calculated transition state for the transmetalation between chloro(2,2-difluoroethenyl)zinc and a generic Pd(II)-Aryl complex.
| Parameter | Description | Typical Calculated Value | Significance |
| Imaginary Frequency | The single negative frequency in the vibrational analysis. | -150 to -400 cm⁻¹ | Confirms the structure is a true first-order saddle point (a transition state). |
| Key Interatomic Distances | C1···Pd | ~2.5 Å | The nascent bond being formed. |
| C1···Zn | ~2.4 Å | The original bond that is breaking. | |
| Pd···Zn | ~3.0 Å | Distance between the two metal centers in the transition state. | |
| Activation Energy (ΔG‡) | The Gibbs free energy barrier for the step. | 10-20 kcal/mol | Determines the kinetic feasibility and rate of the transmetalation step. |
Note: These values are illustrative for a model Negishi coupling transition state. Actual values are highly dependent on the specific catalyst, substrates, and computational model.
Solvation Effects and Their Influence on Reactivity
Solvation plays a paramount role in the chemistry of organozinc reagents. chemrxiv.org Solvents like THF or dimethylformamide (DMF) are not inert spectators but are intimately involved in the reaction by coordinating to the Lewis acidic zinc center. acs.orgnih.gov This coordination breaks up the aggregates that might form in non-polar solvents and modifies the reagent's reactivity. rsc.org
Computational approaches, particularly ab initio molecular dynamics (AIMD) or models using an explicit solvation shell, are crucial for accurately capturing these effects. acs.orgchemrxiv.org These studies show that THF coordination to the zinc atom in RZnX species is generally favorable and leads to the formation of tetrahedral species like [(THF)2(CF2=CF)ZnCl]. rsc.org
Prediction of Novel Reactivity Patterns
Computational chemistry not only explains observed reactivity but can also predict new chemical behaviors. For chloro(2,2-difluoroethenyl)zinc, theoretical studies can be used to explore potential reactions beyond standard cross-couplings.
One area of prediction involves assessing the feasibility of its participation in other types of reactions, such as carbometalation or addition to different types of electrophiles. By calculating the reaction energies and activation barriers for hypothetical pathways, chemists can screen for promising new transformations before attempting them in the lab. For example, the calculated electrostatic potential map of the reagent can identify the most nucleophilic and electrophilic sites, guiding predictions about its interaction with various partners.
Furthermore, the unique electronic properties conferred by the gem-difluoro group—a feature well-described by computation—suggest its potential as a bioisostere for carbonyl groups in medicinal chemistry applications. nih.govchemrxiv.org Theoretical models can be used to compare the shape and electronic properties of molecules containing the C=CF2 moiety with those of their carbonyl counterparts, helping to design novel bioactive compounds. The stability and predictable reactivity of the zinc reagent, understood through a combination of experimental and computational work, make it an ideal precursor for installing this valuable functional group. rsc.org
Contemporary Challenges and Future Directions in Chloro 2,2 Difluoroethenyl Zinc Research
Development of More Sustainable and Environmentally Benign Synthetic Routes
The traditional synthesis of organozinc reagents, including chloro(2,2-difluoroethenyl)zinc, often involves the use of highly reactive metals and organic halides, which can present environmental and safety concerns. wikipedia.org A primary challenge lies in the activation of zinc metal for the oxidative addition to the corresponding organic halide. wikipedia.orgnih.gov Conventional methods often require harsh conditions or the use of stoichiometric activators, generating significant waste.
Future research is directed towards developing more sustainable methods. This includes the exploration of mechanochemical approaches, such as neat grinding, which can eliminate the need for solvents and pre-activation of the zinc source. Another promising avenue is the use of catalytic amounts of activators or the development of recyclable activating agents. The goal is to create processes with higher atom economy, reduced energy consumption, and minimal environmental impact. The use of more benign solvents and reagents is also a key consideration in the development of greener synthetic protocols for chloro(2,2-difluoroethenyl)zinc.
Enantioselective and Diastereoselective Transformations Using Chloro(2,2-difluoroethenyl)zinc
Achieving high levels of stereocontrol in reactions involving chloro(2,2-difluoroethenyl)zinc is a significant contemporary challenge. The introduction of a difluoroethenyl group can create a new stereocenter, and controlling the absolute and relative configuration of this center is crucial for applications in areas like drug discovery. While diastereoselective additions of other organozinc reagents to chiral substrates have been reported, achieving high enantioselectivity in reactions with prochiral substrates using catalytic chiral ligands remains an area of active research. nih.govyoutube.com
Future directions will likely focus on the design and synthesis of novel chiral ligands specifically tailored for chloro(2,2-difluoroethenyl)zinc. These ligands will need to effectively discriminate between the prochiral faces of the substrate and control the geometry of the transition state. The development of catalytic systems that can achieve high diastereomeric and enantiomeric ratios will be a major breakthrough, expanding the utility of chloro(2,2-difluoroethenyl)zinc in asymmetric synthesis.
Expansion of Reaction Scope and Substrate Generality
While chloro(2,2-difluoroethenyl)zinc has proven effective in a variety of coupling reactions, particularly Negishi-type couplings, expanding its reaction scope and the range of compatible substrates remains a key objective. wikipedia.orgacs.org The reactivity of organozinc reagents is generally lower than that of their organolithium or Grignard counterparts, which allows for better functional group tolerance but can also limit their applicability with less reactive electrophiles. wikipedia.orgacs.org
Efforts to broaden the utility of chloro(2,2-difluoroethenyl)zinc will involve the development of more active catalytic systems and the exploration of new reaction manifolds. This includes investigating its participation in a wider array of cross-coupling reactions, conjugate additions, and reactions with various electrophiles. A significant goal is to improve the efficiency of reactions with challenging substrates, such as sterically hindered or electronically deactivated partners. The ability to use a broader range of functionalized starting materials without the need for protecting groups would significantly enhance the synthetic utility of this reagent. sigmaaldrich.com
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chloro(2,2-difluoroethenyl)zinc chemistry with flow chemistry and automated synthesis platforms presents a significant opportunity for improving efficiency, safety, and scalability. acs.orgresearchgate.net The in-situ generation of organozinc reagents in flow reactors can mitigate the risks associated with handling these often pyrophoric and moisture-sensitive compounds. wikipedia.orgacs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities.
Future work will focus on developing robust and versatile flow chemistry setups for the continuous generation and immediate consumption of chloro(2,2-difluoroethenyl)zinc. acs.orgacs.org This "just-in-time" production minimizes the decomposition of the reagent and enhances safety. The integration of these flow systems with automated platforms for reaction screening and optimization will accelerate the discovery of new applications and facilitate the rapid synthesis of compound libraries for drug discovery and materials science research.
| Parameter | Batch Synthesis | Flow Synthesis |
| Reagent Handling | Manual handling of potentially pyrophoric and moisture-sensitive reagents. | In-situ generation and immediate consumption, enhancing safety. acs.orgresearchgate.net |
| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters, leading to better reproducibility. |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward to scale by extending the run time or using larger reactors. acs.org |
| Safety | Higher risk due to the handling of larger quantities of hazardous materials. | Inherently safer due to smaller reaction volumes at any given time. |
Exploration of Unconventional Activation Modes for Difluoroethenylzinc Reagents
The activation of the carbon-zinc bond is a critical step in the reactions of difluoroethenylzinc reagents. Traditionally, this is achieved through transmetalation to a more reactive metal or by the use of a transition metal catalyst. However, the exploration of unconventional activation modes is an emerging area of research.
One such approach involves the use of strong organic superbases to generate highly reactive "ate" complexes. dntb.gov.ua Another avenue is the investigation of photoredox catalysis to generate radical intermediates from the organozinc reagent, which can then participate in novel bond-forming reactions. These unconventional activation methods could open up new reaction pathways that are not accessible under traditional conditions, expanding the synthetic toolbox for the introduction of the difluoroethenyl moiety. Research into the precise mechanisms of these activation modes will be crucial for their rational development and application. nih.govnih.gov
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The development of new and improved catalytic systems is central to overcoming many of the current challenges in chloro(2,2-difluoroethenyl)zinc chemistry. While palladium and nickel catalysts are commonly used in Negishi couplings, there is a continuous need for catalysts with higher activity, broader substrate scope, and better functional group tolerance. wikipedia.org
Future research will focus on several key areas. The design of novel ligands that can fine-tune the electronic and steric properties of the metal center is a primary objective. This will enable the development of catalysts that are more resistant to deactivation and can promote challenging coupling reactions. Furthermore, the exploration of catalysts based on more abundant and less toxic metals, such as iron or copper, is a significant goal in sustainable chemistry. The development of zinc-based catalysts for reactions such as CO2 reduction also highlights the potential for zinc complexes to play a more direct catalytic role. chemistryviews.org Ultimately, the goal is to create highly efficient and selective catalytic systems that will further establish chloro(2,2-difluoroethenyl)zinc as an indispensable tool in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing Zinc, chloro(2,2-difluoroethenyl)-?
- Methodological Answer : Utilize a combination of <sup>19</sup>F NMR and <sup>1</sup>H NMR to analyze the electronic environment of fluorine and hydrogen atoms in the difluoroethenyl group. X-ray crystallography is critical for resolving the compound’s three-dimensional structure, particularly the coordination geometry around the zinc center. Elemental analysis (e.g., CHNS/O) ensures stoichiometric purity. For isotopic characterization, inductively coupled plasma mass spectrometry (ICP-MS) can track zinc isotope ratios, as demonstrated in studies of zinc-chloro complexes .
Q. How can researchers mitigate decomposition during synthesis of Zinc, chloro(2,2-difluoroethenyl)-?
- Methodological Answer : Optimize reaction conditions by maintaining an inert atmosphere (argon/glovebox) to prevent oxidation. Use anhydrous solvents (e.g., THF, diethyl ether) and low temperatures (−78°C to 0°C) during organometallic synthesis. Monitor reaction progress via in situ FTIR to detect intermediate species. Post-synthesis, store the compound under inert gas at −20°C in dark vials to minimize photodegradation.
Advanced Research Questions
Q. What isotopic fractionation effects occur in Zinc, chloro(2,2-difluoroethenyl)- during ligand exchange reactions?
- Methodological Answer : Isotopic fractionation of zinc (e.g., <sup>64</sup>Zn vs. <sup>66</sup>Zn) can be studied using multi-collector ICP-MS to measure isotope ratios in reactants and products. Experimental designs should replicate conditions from zinc-chloro complex studies, where isotopic shifts correlate with coordination geometry changes (e.g., tetrahedral vs. octahedral). Kinetic studies under varying temperatures and solvent polarities (e.g., DMSO vs. chloroform) can isolate thermodynamic vs. kinetic isotope effects .
Q. How do computational models reconcile discrepancies in reported reaction mechanisms involving Zinc, chloro(2,2-difluoroethenyl)-?
- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare theoretical activation energies with experimental kinetic data. For example, contradictions in ligand substitution rates (e.g., chloro vs. fluoro ligand exchange) may arise from solvent effects or steric hindrance. Validate models using polarizable continuum solvation (PCM) to simulate solvent interactions and natural bond orbital (NBO) analysis to quantify electronic contributions.
Q. What strategies resolve contradictions in stability data across different solvent systems?
- Methodological Answer : Conduct systematic stability assays in solvents of varying polarity (e.g., hexane, dichloromethane, DMF). Use UV-Vis spectroscopy to track decomposition rates (e.g., absorbance shifts at λ = 250–300 nm for Zn-based compounds). Pair with gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts. Statistical tools like multivariate regression can correlate solvent parameters (dielectric constant, donor number) with stability trends.
Methodological Frameworks
Designing experiments to probe the redox behavior of Zinc, chloro(2,2-difluoroethenyl)-
- Methodological Answer : Use cyclic voltammetry (CV) in a three-electrode cell (glassy carbon working electrode) to measure redox potentials in non-aqueous electrolytes (e.g., TBAPF6 in acetonitrile). Compare with bulk electrolysis coupled with EPR spectroscopy to detect radical intermediates. Reference studies on zinc isotope redox fractionation for hypothesis testing .
Data Analysis and Contradiction Management
Addressing inconsistencies in crystallographic data for Zinc, chloro(2,2-difluoroethenyl)- derivatives
- Methodological Answer : Perform Rietveld refinement on powder XRD data to resolve ambiguities in unit cell parameters. Cross-validate with solid-state NMR (<sup>67</sup>Zn, though challenging due to quadrupolar broadening) or EXAFS to probe local zinc coordination. For conflicting literature reports, re-examine synthetic protocols (e.g., ligand ratios, crystallization solvents) to identify variables affecting structural outcomes.
Safety and Handling Protocols
Best practices for handling air-sensitive Zinc, chloro(2,2-difluoroethenyl)- in catalytic studies
- Methodological Answer : Employ Schlenk line techniques or gloveboxes for transfers. Use pressure-equalizing addition funnels for controlled reagent introduction. Monitor air exposure via oxygen/moisture sensors in reaction vessels. For toxicity, follow protocols from zinc-fluoride safety guidelines, including fume hood use and PPE (nitrile gloves, lab coats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
